molecular formula C11H19ClN2O2 B1391434 tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride CAS No. 1208929-16-1

tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B1391434
CAS No.: 1208929-16-1
M. Wt: 246.73 g/mol
InChI Key: JJRPXOQSXGBENW-UHFFFAOYSA-N
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Description

Tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H18N2O2·HCl. It is a derivative of pyrrolo[3,4-c]pyrrole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride typically involves the following steps:

  • Formation of Pyrrolo[3,4-c]pyrrole Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.

  • Tert-Butylation: The pyrrolo[3,4-c]pyrrole core is then tert-butylated using tert-butyl chloride in the presence of a base.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the tert-butylated compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrrolo[3,4-c]pyrrole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Pyrrolo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but differ in substituents and functional groups.

  • Tert-butyl esters: Other esters with tert-butyl groups but different heterocyclic cores.

Uniqueness: Tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of the pyrrolo[3,4-c]pyrrole core and the tert-butyl ester group, which imparts distinct chemical and physical properties compared to other similar compounds.

Biological Activity

Tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a compound that belongs to the pyrrolo[3,4-c]pyrrole family. This class of compounds has gained attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of pyrrolo[3,4-c]pyrrole derivatives has been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of pyrrolo[3,4-c]pyrrole derivatives against various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
  • Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities, making them potential candidates for developing new antibacterial agents .
  • Neurological Effects : Some derivatives have been investigated for their effects on the nervous system and may offer therapeutic benefits for neurological disorders .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Many pyrrolo[3,4-c]pyrrole derivatives act as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, some have shown the ability to inhibit mutant forms of EGFR/BRAF pathways in cancer cells .
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways critical for cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly alter their biological activity and selectivity towards specific targets .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrrolo[3,4-c]pyrrole derivatives revealed that certain compounds exhibited significant antiproliferative activity against breast and ovarian cancer cell lines. The most potent compounds had GI50 values ranging from 29 nM to 78 nM .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of pyrrolo[3,4-c]pyrroles against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations.

Data Table: Biological Activities of Pyrrolo[3,4-c]pyrrole Derivatives

Compound NameActivity TypeTarget/Cell LineIC50/Effectiveness
This compoundAnticancerOvarian Cancer Cell LinesModerate Cytotoxicity
Pyrrolo[3,4-c]pyrrole Derivative AAntimicrobialE. coliEffective at Low Concentrations
Pyrrolo[3,4-c]pyrrole Derivative BNeurologicalNeuronal Cell LinesNeuroprotective Effects

Properties

IUPAC Name

tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPXOQSXGBENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208929-16-1
Record name tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

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